molecular formula C11H18N2O B8483743 N-(2-Amino-2-phenylethyl)-2-methoxyethylamine

N-(2-Amino-2-phenylethyl)-2-methoxyethylamine

Cat. No. B8483743
M. Wt: 194.27 g/mol
InChI Key: ZGLDCUNOZNOAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04339603

Procedure details

The racemic 1-(2-methoxyethyl)-4-phenyl-2-imidazolidone (2.2 g) obtained is heated at 140°-150° C. for 20 hours with 60 weight percent sulfuric acid. The solution is cooed to room temperature, diluted with water and 20% potassium hydroxide to attain a pH of 10 and extracted with methylene chloride. The extracts are washed, dried and concentrated to yield racemic N-(2-amino-2-phenylethyl)-2-methoxyethylamine, [α]D20 =-0.00 (c=1, CHCl3).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7]C1=O.S(=O)(=O)(O)O>O.[OH-].[K+]>[NH2:7][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:9][NH:5][CH2:4][CH2:3][O:2][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COCCN1C(NC(C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is cooed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extracts are washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CNCCOC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.